Cas no 1807306-60-0 (Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate)

Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate is a multifunctional benzoate derivative featuring a cyano group, hydroxymethyl substituent, and a thiol moiety, making it a versatile intermediate in organic synthesis. The presence of both electrophilic (cyano) and nucleophilic (thiol, hydroxymethyl) functional groups allows for diverse reactivity, enabling applications in pharmaceuticals, agrochemicals, and material science. The thiol group facilitates thioether or disulfide bond formation, while the hydroxymethyl and ester functionalities offer further derivatization potential. Its structural features make it particularly useful for constructing heterocyclic frameworks or as a building block in medicinal chemistry. The compound's balanced reactivity and stability under controlled conditions enhance its utility in complex synthetic routes.
Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate structure
1807306-60-0 structure
商品名:Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate
CAS番号:1807306-60-0
MF:C11H11NO3S
メガワット:237.274941682816
CID:4958338

Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate
    • インチ: 1S/C11H11NO3S/c1-2-15-11(14)10-7(5-12)3-4-9(16)8(10)6-13/h3-4,13,16H,2,6H2,1H3
    • InChIKey: KTZIKLQCPXDUIX-UHFFFAOYSA-N
    • ほほえんだ: SC1=CC=C(C#N)C(C(=O)OCC)=C1CO

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 299
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 71.3

Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015004425-1g
Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate
1807306-60-0 97%
1g
$1534.70 2023-09-02

Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate 関連文献

Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoateに関する追加情報

Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate (CAS No. 1807306-60-0): A Comprehensive Overview

Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate, identified by its CAS number 1807306-60-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in the development of novel therapeutic agents and synthetic intermediates. The presence of multiple functional groups, including a cyano group, a hydroxymethyl group, and a thiol group, makes it a versatile building block for various chemical transformations.

The< strong>Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate molecule exhibits a unique combination of reactivity that allows it to participate in a wide range of chemical reactions. The cyano group, for instance, can undergo reduction to form an amine or participate in nucleophilic addition reactions, while the hydroxymethyl group can engage in etherification or oxidation processes. The thiol group, on the other hand, is highly reactive and can form disulfide bonds or undergo substitution reactions, making it valuable in the synthesis of complex molecules.

Recent research in the field of medicinal chemistry has highlighted the importance of< strong>Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate as a precursor in the development of bioactive compounds. Studies have demonstrated its utility in the synthesis of heterocyclic derivatives that exhibit pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities. The ability to modify its structure through various chemical pathways allows researchers to fine-tune its biological activity, making it a valuable tool in drug discovery.

In addition to its pharmaceutical applications, Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate has found utility in materials science and industrial chemistry. Its reactivity with other organic compounds makes it a useful intermediate in the production of polymers, coatings, and specialty chemicals. The compound's ability to form stable complexes with metals also suggests potential applications in catalysis and material engineering.

The synthesis of Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate involves a multi-step process that requires careful control of reaction conditions. Typically, it is synthesized from readily available starting materials through a series of functional group transformations. The process often begins with the formation of a benzoic acid derivative, which is then modified to introduce the cyano and hydroxymethyl groups. Subsequent steps involve the introduction of the thiol group, which can be achieved through various methods such as thiolation reactions or metal-catalyzed additions.

One of the key challenges in the synthesis of Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate is maintaining regioselectivity during each step. The presence of multiple reactive sites in the molecule necessitates precise control over reaction conditions to ensure that the desired functional groups are introduced at the correct positions. Advances in synthetic methodologies, such as transition metal catalysis and flow chemistry, have provided new tools for addressing these challenges and improving yields.

The< strong>Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate compound has been extensively studied for its potential biological activities. Research has shown that derivatives of this molecule can interact with various biological targets, including enzymes and receptors involved in disease pathways. For example, modifications to the hydroxymethyl group have been found to enhance binding affinity to certain enzymes, while changes to the cyano group can influence metabolic stability. These findings have opened up new avenues for developing targeted therapies based on this scaffold.

In recent years, computational methods have been increasingly used to explore the structural and functional properties of Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate derivatives. Molecular modeling techniques allow researchers to predict how different modifications will affect biological activity without conducting extensive experimental trials. This approach has significantly accelerated drug discovery efforts by providing rapid insights into potential lead compounds.

The industrial production of Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate requires optimization for scalability and cost-effectiveness. Process chemists focus on developing efficient synthetic routes that minimize waste and maximize yield while adhering to environmental regulations. Green chemistry principles are increasingly being applied to improve sustainability throughout production processes.

The future prospects for Ethyl 6-cyano-2-hydroxymethyl-3-mercaptobenzoate are promising as research continues to uncover new applications for this versatile compound. Ongoing studies aim to expand its utility in pharmaceuticals by exploring novel derivatives with enhanced biological activity or improved pharmacokinetic properties. Additionally, efforts are underwayto develop sustainable synthetic methods that align with global sustainability goals.

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